molecular formula C32H52N2O2 B8659715 2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol) CAS No. 63551-08-6

2,2'-[Ethane-1,2-diylbis(iminomethanediyl)]bis(4,6-di-tert-butylphenol)

Cat. No. B8659715
Key on ui cas rn: 63551-08-6
M. Wt: 496.8 g/mol
InChI Key: DKOKARQOTJZZQI-UHFFFAOYSA-N
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Patent
US06632899B2

Procedure details

A mixture of 2,4-di-tert-butylphenol (50 mmol), ethylenediamine (25 mmol) and 37% aqueous formaldehyde (50 mmol) was stirred in refluxing methanol for 2 h. The mixture was cooled to room temperature and the solid was filtered, and washed with methanol, yielding 13 in 45%. Spectroscopic data (not shown) supports formation of ligand precursor 13.
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
25 mmol
Type
reactant
Reaction Step One
Quantity
50 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:8]=[CH:7][C:6]=1O)([CH3:4])([CH3:3])[CH3:2].[CH2:16]([NH2:19])[CH2:17][NH2:18].[CH2:20]=[O:21].[CH3:22][OH:23]>>[C:11]([C:9]1[C:22]([OH:23])=[C:7]([CH2:8][NH:18][CH2:17][CH2:16][NH:19][CH2:6][C:7]2[CH:8]=[C:9]([C:11]([CH3:12])([CH3:13])[CH3:14])[CH:10]=[C:5]([C:1]([CH3:2])([CH3:3])[CH3:4])[C:20]=2[OH:21])[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=1)([CH3:14])([CH3:12])[CH3:13]

Inputs

Step One
Name
Quantity
50 mmol
Type
reactant
Smiles
C(C)(C)(C)C1=C(C=CC(=C1)C(C)(C)C)O
Name
Quantity
25 mmol
Type
reactant
Smiles
C(CN)N
Name
Quantity
50 mmol
Type
reactant
Smiles
C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
WASH
Type
WASH
Details
washed with methanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C=1C(=C(C=C(C1)C(C)(C)C)CNCCNCC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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